N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0824587
InChI: InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64
Molecular Formula: C32H38N4
Molecular Weight: 478.7 g/mol

N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

CAS No.:

Cat. No.: VC0824587

Molecular Formula: C32H38N4

Molecular Weight: 478.7 g/mol

* For research use only. Not for human or veterinary use.

N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine -

Specification

Molecular Formula C32H38N4
Molecular Weight 478.7 g/mol
IUPAC Name N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
Standard InChI InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)
Standard InChI Key IYNUCVAQGDCTFO-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator